4,6-Dibromo-1H-indole-2-carboxylic acid

Description

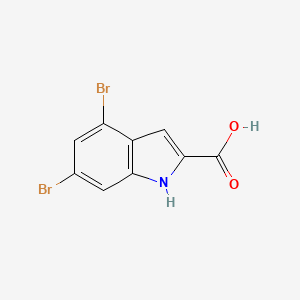

4,6-Dibromo-1H-indole-2-carboxylic acid is a brominated indole derivative characterized by bromine atoms at the 4- and 6-positions of the indole ring and a carboxylic acid group at position 2. For instance, its ethyl ester derivative, ethyl 4,6-dibromo-1H-indole-2-carboxylate (CAS 704909-87-5), is commercially available and used as a precursor in synthetic workflows . The molecular formula of the free acid is inferred as C₉H₅Br₂NO₂, with a molecular weight of approximately 326.96 g/mol. Brominated indoles are often explored for their bioactivity, particularly in targeting enzymes or receptors due to their electronic and steric properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO2 |

|---|---|

Molecular Weight |

318.95 g/mol |

IUPAC Name |

4,6-dibromo-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H5Br2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |

InChI Key |

MBJGSCSSICNDOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination Using Molecular Bromine

The most straightforward approach involves electrophilic bromination of indole-2-carboxylic acid. Bromine (Br₂) in acetic acid at 0–25°C selectively introduces bromine atoms at the 4- and 6-positions due to the electron-donating effect of the carboxylic acid group.

Procedure :

- Dissolve indole-2-carboxylic acid (1 eq) in glacial acetic acid.

- Add Br₂ (2.2 eq) dropwise under nitrogen at 0°C.

- Stir for 12–24 hours at room temperature.

- Quench with NaHSO₃, precipitate with ice water, and recrystallize from ethanol.

Key Considerations :

- Over-bromination is mitigated by stoichiometric control.

- Regioselectivity arises from the directing effects of the carboxylic acid group.

Multi-Step Synthesis from Nitrotoluene and Diethyl Oxalate

Catalytic Condensation and Reduction (CN102020600A Method)

This industrial-scale method avoids handling elemental bromine, using nitrotoluene and diethyl oxalate as starting materials:

Steps :

- Condensation : Nitrotoluene reacts with diethyl oxalate under Fe(OH)₂ catalysis (80°C, 6 hours).

- Distillation : Remove ethanol byproduct under reduced pressure.

- Reduction : Treat intermediate with hydrazine hydrate (N₂H₄·H₂O) at 60°C for 4 hours.

- Acidification : Adjust pH to 2–3 with HCl to precipitate the product.

Advantages :

- Cost-effective catalysts (Fe(OH)₂).

- Mild reaction conditions (atmospheric pressure, ≤80°C).

Fischer Indole Synthesis with Brominated Precursors

Cyclization of Brominated Phenylhydrazines

This method constructs the indole core from brominated precursors:

Steps :

- Prepare 2,4-dibromophenylhydrazine from 1,3-dibromo-2-nitrobenzene via Sn/HCl reduction.

- Condense with ethyl pyruvate in EtOH/H₂SO₄ (80°C, 8 hours).

- Hydrolyze the ester with NaOH/EtOH to yield the carboxylic acid.

Limitations :

- Requires handling toxic hydrazines.

Microwave-Assisted Bromination

N-Bromosuccinimide (NBS) in Solvent-Free Conditions

NBS provides a safer alternative to Br₂ under microwave irradiation:

Procedure :

- Mix indole-2-carboxylic acid (1 eq) with NBS (2.1 eq) and silica gel.

- Irradiate at 150°C for 15 minutes.

- Extract with DCM and purify via recrystallization.

Benefits :

- Reduced reaction time (minutes vs. hours).

- Minimal byproducts.

Enzymatic Bromination

Haloperoxidase-Catalyzed Synthesis

An emerging green chemistry approach uses vanadium-dependent haloperoxidases:

Conditions :

- Buffer: 50 mM phosphate (pH 5.0).

- Substrates: Indole-2-carboxylic acid, KBr, H₂O₂.

- Enzyme: V-BrPO (0.1 mg/mL).

Future Potential :

- Scalable for eco-friendly production.

Comparative Analysis of Methods

| Method | Starting Material | Brominating Agent | Catalyst | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Direct Bromination | Indole-2-carboxylic acid | Br₂ | None | 50–65 | High |

| CN102020600A | Nitrotoluene | N₂H₄·H₂O | Fe(OH)₂ | 68–72 | Industrial |

| Ullmann Coupling | Diiodo-indole | KBr | Pd/Cu | 55–60 | Medium |

| Fischer Synthesis | Dibromo-phenylhydrazine | None | H₂SO₄ | 45–50 | Low |

| Microwave NBS | Indole-2-carboxylic acid | NBS | Silica gel | 70–75 | High |

| Enzymatic | Indole-2-carboxylic acid | H₂O₂/KBr | V-BrPO | 30–40 | Experimental |

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Various substituted indole derivatives.

Oxidation Products: Indole-2,3-diones.

Reduction Products: Indoline derivatives.

Scientific Research Applications

4,6-Dibromo-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Medicine: Explored as a lead compound for drug development due to its ability to interact with various biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dibromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

5,6-Dibromo-1H-indole-3-carboxylic Acid (CAS 857809-64-4)

- Structural Differences : Bromine atoms are positioned at 5 and 6, with the carboxylic acid group at position 3.

- Positional isomerism may affect solubility and reactivity in biological systems .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Structural Differences : Substitutes bromine with chlorine at position 7 and adds a methyl group at position 3.

- Implications: Chlorine’s lower electronegativity and smaller atomic radius compared to bromine reduce steric hindrance.

Functional Group Variations

Ethyl 4,6-Dibromo-1H-indole-2-carboxylate (CAS 704909-87-5)

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

- Structural Differences : Incorporates a thiazolylidene group at position 3 via condensation reactions.

Key Research Findings

- Reactivity: Bromine at positions 4 and 6 in 4,6-dibromo-1H-indole-2-carboxylic acid enhances electrophilic substitution resistance compared to mono-halogenated analogs, directing further functionalization to specific sites .

- Bioactivity : Chlorinated and methylated analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid show improved pharmacokinetic profiles in preclinical studies, highlighting the impact of substituent choice .

- Synthetic Utility : Ethyl esters of brominated indoles are pivotal in multi-step syntheses, balancing reactivity and stability .

Biological Activity

4,6-Dibromo-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves bromination of indole derivatives followed by carboxylation. The compound's structure includes a dibromo substitution at positions 4 and 6 of the indole ring, which significantly influences its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.62 μg/mL . This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

GPR17 Agonism

The compound has also been identified as a potent agonist of the GPR17 receptor. In calcium mobilization assays, it demonstrated an effective concentration (EC50) of 0.202 µM, indicating strong receptor interaction compared to other halogenated indole derivatives . The presence of bromine in the 4 and 6 positions enhances its binding affinity due to steric and electronic effects.

HIV-1 Integrase Inhibition

In the context of antiviral research, derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase. Structural modifications have led to compounds with IC50 values as low as 0.13 μM against integrase strand transfer, suggesting that the indole scaffold could serve as a basis for developing new antiviral agents . The binding mode analysis indicates that the carboxyl group chelates magnesium ions in the integrase active site, crucial for its inhibitory action.

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features:

- Substituents : The size and electronegativity of substituents at positions 4 and 6 are critical for receptor interactions. The dibromo substitution enhances potency compared to dichloro or diiodo analogs .

- Positioning of Carboxyl Group : The carboxyl group at position 2 plays a significant role in chelation with metal ions in biological targets, enhancing activity against integrase and possibly other enzymes .

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of dibromo-indole derivatives for their antibacterial properties. Among these, this compound exhibited significant activity against Gram-positive bacteria, supporting its potential use in developing new antibiotics .

Case Study 2: HIV Integrase Inhibitors

In a study focused on HIV treatment, various indole derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The introduction of long-chain substituents at specific positions improved binding affinity and inhibitory activity significantly over parent compounds .

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated indole derivatives often involves regioselective halogenation or condensation reactions. For brominated analogs, a two-step approach is typical:

Bromination of indole precursors : Use N-bromosuccinimide (NBS) or elemental bromine under controlled temperatures (0–25°C) to achieve 4,6-dibromo substitution. Solvent choice (e.g., DMF or acetic acid) impacts regioselectivity .

Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate) using NaOH or LiOH in aqueous THF/MeOH mixtures yields the carboxylic acid .

Q. Example Protocol :

- Step 1 : React 1H-indole with bromine (2.2 equiv) in acetic acid at 50°C for 12 hours.

- Step 2 : Saponify the intermediate ester with 2M NaOH in MeOH/H2O (3:1) at reflux for 6 hours.

- Yield Optimization : Higher bromine equivalents improve substitution but may require quenching with Na2S2O3 to prevent over-bromination .

Q. How can spectroscopic techniques (e.g., 1^11H NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

Q. What are the stability and handling considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Store at -20°C in amber vials under inert gas (N/Ar) to prevent degradation via hydrobromic acid release .

- Decomposition Risks : Exposure to moisture or light accelerates decomposition. Monitor via TLC (silica gel, EtOAc/hexane) for new spots .

- Safety : Use fume hoods and PPE (gloves, goggles) due to corrosive bromine byproducts. Neutralize spills with NaHCO .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of the indole core, and how can competing side reactions be mitigated?

Methodological Answer:

Q. How can crystallographic data (e.g., via SHELX) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Q. What methodologies are suitable for evaluating the biological activity of this compound in antimicrobial assays?

Methodological Answer:

Q. How can researchers reconcile contradictory spectral or biological data across studies involving halogenated indole-carboxylic acids?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.